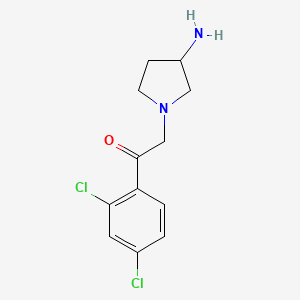
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one
説明
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one, commonly referred to as 2-PCE, is a synthetic compound with a wide range of applications in scientific research. It is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used in a variety of studies to investigate the role of GABA in the central nervous system (CNS). 2-PCE has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments to investigate the effects of GABA on the CNS.
科学的研究の応用
Electrooptic Film Fabrication
Researchers have investigated heterocyclic "push-pull" chromophores related to pyrrole and pyridine compounds for their use in covalent self-assembly, thin-film microstructure, and nonlinear optical response. These studies highlight the importance of chromophore molecular architecture and film growth method on the optical/electrooptic properties of thin films, which are crucial for developing advanced electrooptic materials (Facchetti et al., 2006).
Synthesis and Pharmacological Evaluation
Compounds containing structures similar to 2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one have been synthesized for pharmacological evaluations, focusing on their antibacterial and antifungal activities. These compounds demonstrate the potential of such structures in contributing to the development of new antibacterial and antifungal agents, showcasing their relevance in medicinal chemistry research (Mistry & Desai, 2006).
Antifungal Activity Research
Novel derivatives structurally related to the compound have been synthesized and showed promising antifungal activities against various pathogens. This research opens up avenues for developing new antifungal agents, highlighting the compound's potential utility in addressing plant and crop diseases (Ruan et al., 2011).
Chemical Transformations in Organic Synthesis
The chemical transformations of compounds containing the aminopyrrolidinone moiety, similar to the structure , have been studied. These transformations include reactions with benzaldehyde to give azomethines and further reduction to N-substituted aminopyrrolidinones. Such studies are foundational in organic synthesis, providing insights into the reactivity and potential applications of these compounds in synthesizing novel organic molecules (Kostyuchenko et al., 2009).
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-8-1-2-10(11(14)5-8)12(17)7-16-4-3-9(15)6-16/h1-2,5,9H,3-4,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTLWUOEBDPYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



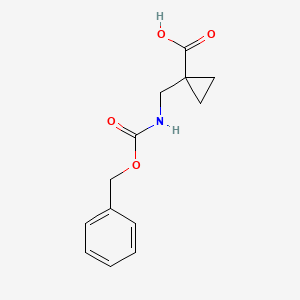
![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)
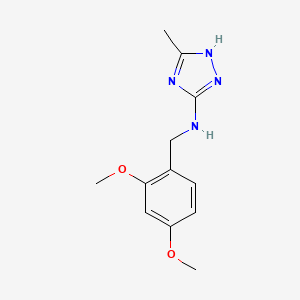
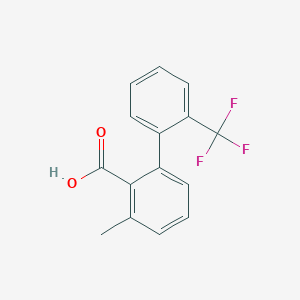
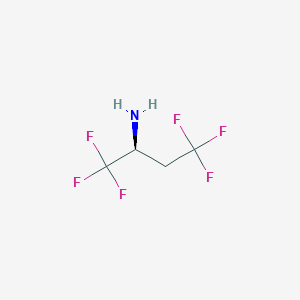
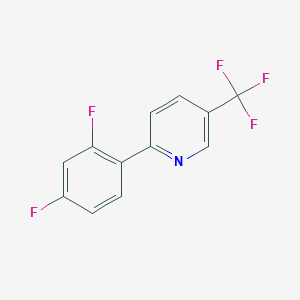
![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)


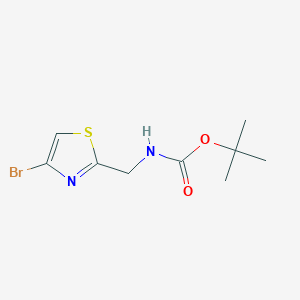
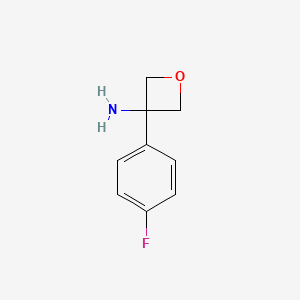
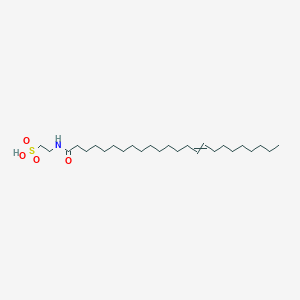
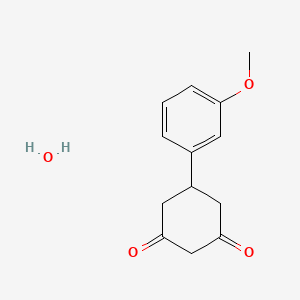
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)